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molecular formula C12H14N2O B8583803 3-Phenyl-5-methyl-1H-pyrazole-1-ethanol

3-Phenyl-5-methyl-1H-pyrazole-1-ethanol

Cat. No. B8583803
M. Wt: 202.25 g/mol
InChI Key: WSUWPFKLFSRXNX-UHFFFAOYSA-N
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Patent
US06294580B1

Procedure details

A solution of 497 mg (3.14 mmol) of 3-methyl-5-phenylpyrazole in 12.6 mL of DMF at 0° C. was treated with 138 mg (3.45 mmol, 60% in oil) of NaH. After stirring for 15 min, 1.38 g (15.7 mmol) of ethylene carbonate was added, and the reaction was warmed to 25° C. and stirred overnight. The reaction was diluted with H2O and the product was extracted with hexanes/EtOAc (1:1). The combined organics were dried (MgSO4), filtered, and concentrated in vacuo. The residue was purified by silica gel flash column chromatography using hexanes/EtOAc (1:3) as eluent to give 305 mg (48%) of title compound: low resolution MS (ES) m/e 225 (MNa+), 203 (MH+).
Quantity
497 mg
Type
reactant
Reaction Step One
Name
Quantity
138 mg
Type
reactant
Reaction Step One
Name
Quantity
12.6 mL
Type
solvent
Reaction Step One
Quantity
1.38 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
48%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[NH:4][N:3]=1.[H-].[Na+].C1(=O)O[CH2:18][CH2:17][O:16]1>CN(C=O)C.O>[CH3:1][C:2]1[N:3]([CH2:18][CH2:17][OH:16])[N:4]=[C:5]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
497 mg
Type
reactant
Smiles
CC1=NNC(=C1)C1=CC=CC=C1
Name
Quantity
138 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
12.6 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.38 g
Type
reactant
Smiles
C1(OCCO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with hexanes/EtOAc (1:1)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel flash column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC1=CC(=NN1CCO)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 305 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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